
3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been reported using various methods, and its mechanism of action has been investigated in several studies.
Mecanismo De Acción
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been investigated in several studies. It has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to the substrate, thus inhibiting the kinase activity. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have been investigated in several studies. It has been shown to have low toxicity and high selectivity for cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell growth, proliferation, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is its high selectivity for cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other anticancer drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. One direction is to investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to investigate its potential as an inhibitor of other protein kinases. Additionally, further studies are needed to investigate the mechanism of action of this compound in more detail, as well as its potential applications in other scientific research areas.
Métodos De Síntesis
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been reported using different methods. One of the most commonly used methods is the reaction of 2-cyano-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine with an appropriate aldehyde or ketone in the presence of a base. This method has been reported to yield high purity products with good yields. Other methods that have been reported include the reaction of 2-aminopyridine with phenyl isocyanate followed by cyclization with cyanogen bromide and the reaction of 2-cyano-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine with a carbonyl compound in the presence of a Lewis acid.
Aplicaciones Científicas De Investigación
3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been investigated for its potential applications in various scientific research areas. One of the most significant applications is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for detecting copper ions in biological systems. Other applications of this compound include its use as a photosensitizer for photodynamic therapy, as an inhibitor of protein kinases, and as a potential anticancer agent.
Propiedades
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-12-10(7-4-8-14-12)13-15-11(16-18-13)9-5-2-1-3-6-9/h1-8H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZOYROVKVXUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2794243.png)

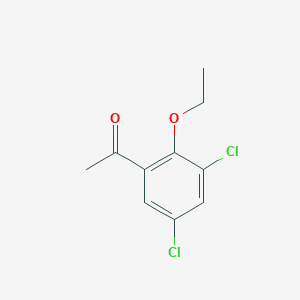

![1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2794250.png)
methanone](/img/structure/B2794251.png)

![3-(4-Bromophenyl)-8-((2,5-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2794253.png)
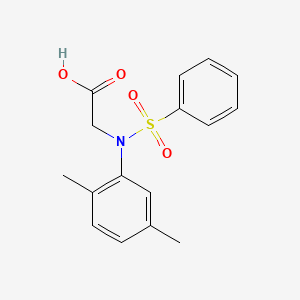
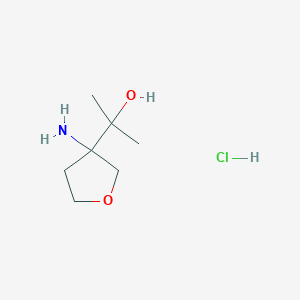
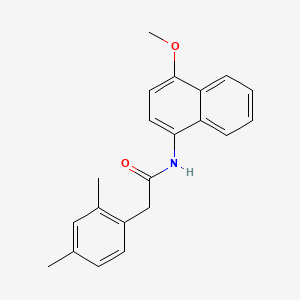
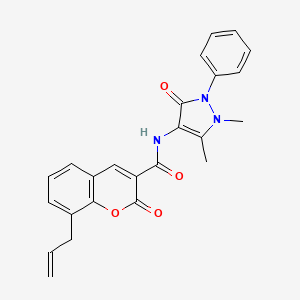
![2-amino-3-[(E)-{[1-(prop-2-en-1-yloxy)naphthalen-2-yl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2794263.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794265.png)